molecular formula C₃₄H₂₈FeP₂  ·PdCl₂ B1145433 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride CAS No. 72287-26-4

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

Cat. No. B1145433
CAS RN: 72287-26-4
M. Wt: 731.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of such complex organometallic compounds often involves the careful orchestration of metal-ligand interactions under controlled conditions. While specific details on the synthesis of this exact compound are scarce, analogous syntheses suggest the use of palladium and rhodium-catalyzed cyclization of dienes, as seen in the formation of cyclopentenes from 1,6-, 1,7-, and 1,8-dienes under catalytic conditions (Grigg et al., 1984). Such processes hint at the possible pathways for assembling complex structures involving cyclopentadienyl and diphenylphosphane motifs.

Molecular Structure Analysis

The molecular structure of complexes related to this compound often features coordination geometries that are dictated by the metal centers and the ligands involved. For instance, palladium(II) complexes with phosphine ligands can exhibit square planar or tetrahedral geometries, influencing the compound's reactivity and physical properties. X-ray crystallography of related compounds provides insight into these structures, revealing intricate details about bonding and geometry (Mernyi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride" is likely influenced by the presence of metal centers and the ligand framework. Such compounds participate in a variety of catalytic processes, including but not limited to, cross-coupling reactions, where the palladium center plays a crucial role in facilitating the formation of carbon-carbon bonds. The ligand's structure, particularly the cyclopentadienyl and diphenylphosphane groups, can modulate the electronic properties of the metal center, thereby affecting the catalytic activity (Xu et al., 2017).

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Transition-metal phosphors with cyclometalating ligands, including compounds similar to the specified one, have been extensively studied for their applications in OLEDs. These compounds are highly emissive in both fluid and solid states at room temperature, making them suitable for use in phosphorescent displays and illumination devices. The ability to fine-tune the emission wavelength across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions has been a significant area of research, contributing to the development of efficient and versatile OLED materials (Chi & Chou, 2010).

Flame Retardancy

Cyclotriphosphazene compounds, which share structural similarities with the specified compound, have been investigated for their flame retardancy and dielectric properties. These compounds exhibit high flame-retardant character due to the presence of active elements in their structure, making them potential candidates for use in fire-resistant materials and applications (Usri, Jamain, & Makmud, 2021).

Drug Design

Organodiselenides, a class of compounds related to the specified phosphane compound, have garnered interest in medicinal chemistry for their bioactive properties and potential as drug candidates. These compounds have been explored for their antioxidant activity, mimicking the action of glutathione peroxidase, an enzyme that controls oxidative stress in cells. This research has implications for the design of novel therapeutics targeting oxidative stress-related diseases (Dalla Tiezza, Ribaudo, & Orian, 2019).

Catalysis

The specified compound's structural features, including the phosphane and transition metal components, suggest its potential in catalysis, particularly in cross-coupling reactions. Diphosphine ligands, for instance, have been shown to significantly affect the efficiency of C-C and C-X bond-forming reactions catalyzed by palladium, with wide bite angle ligands facilitating reductive elimination. This highlights the compound's potential role in developing new catalytic processes for organic synthesis (Birkholz, Freixa, & van Leeuwen, 2009).

properties

CAS RN

72287-26-4

Product Name

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

Molecular Formula

C₃₄H₂₈FeP₂ ·PdCl₂

Molecular Weight

731.7

IUPAC Name

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2

SMILES

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2]

synonyms

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium;  (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium;  1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride;  Dichloro(diphenylphosphinoferrocene)palladium;  Dichloro

Origin of Product

United States

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